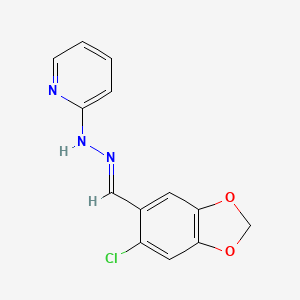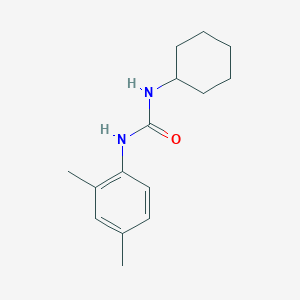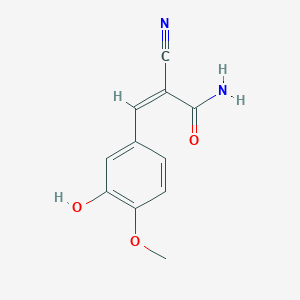![molecular formula C17H17ClN2O2S B5821685 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It was first synthesized in 1994 by scientists at Pfizer. Since then, CI-994 has been extensively studied for its potential as a cancer treatment.
Wirkmechanismus
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide inhibits HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause an accumulation of acetylated histones, which can lead to changes in gene expression that can result in cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also cause changes in cell cycle progression, apoptosis, and angiogenesis. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, one limitation of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is not a specific inhibitor of HDACs. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also inhibit other enzymes, such as sirtuins, which can lead to off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the development of more specific HDAC inhibitors. Another area of interest is the combination of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the effects of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide on non-cancer cells and tissues, as well as its potential as a treatment for other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves several steps. First, 4-chloroaniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to form N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been studied extensively for its potential as a cancer treatment. HDACs are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause changes in gene expression that can lead to cell death in cancer cells. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have activity against a variety of cancer types, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-9-3-12(4-10-15)16(21)20-17(23)19-14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTZBKVJWHSRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)
![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)

![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)



![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)

![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)